7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro and propoxy groups: These groups are introduced through substitution reactions using suitable reagents.
Attachment of the dimethylamino propyl side chain: This is achieved through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-[3-(dimethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H27ClN2O4 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
7-chloro-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27ClN2O4/c1-4-14-31-18-9-6-16(7-10-18)22-21-23(29)19-15-17(26)8-11-20(19)32-24(21)25(30)28(22)13-5-12-27(2)3/h6-11,15,22H,4-5,12-14H2,1-3H3 |
InChI Key |
ADVHGVUUHSNHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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